4-iodo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid 4-iodo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18004775
InChI: InChI=1S/C10H8IN3O2/c1-14-9(10(15)16)7(11)8(13-14)6-2-4-12-5-3-6/h2-5H,1H3,(H,15,16)
SMILES:
Molecular Formula: C10H8IN3O2
Molecular Weight: 329.09 g/mol

4-iodo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC18004775

Molecular Formula: C10H8IN3O2

Molecular Weight: 329.09 g/mol

* For research use only. Not for human or veterinary use.

4-iodo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid -

Specification

Molecular Formula C10H8IN3O2
Molecular Weight 329.09 g/mol
IUPAC Name 4-iodo-2-methyl-5-pyridin-4-ylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C10H8IN3O2/c1-14-9(10(15)16)7(11)8(13-14)6-2-4-12-5-3-6/h2-5H,1H3,(H,15,16)
Standard InChI Key ZSFHJKYUGZBYCK-UHFFFAOYSA-N
Canonical SMILES CN1C(=C(C(=N1)C2=CC=NC=C2)I)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The molecular structure of 4-iodo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid features a pyrazole ring (C₃H₃N₂) substituted at positions 1, 3, 4, and 5. The nitrogen-rich heterocycle adopts a planar conformation stabilized by aromatic π-electron delocalization. Key substituents include:

  • 1-Methyl group: Enhances metabolic stability by blocking oxidative demethylation pathways.

  • 3-Pyridin-4-yl moiety: Introduces hydrogen bonding capacity through the pyridine nitrogen while influencing electronic distribution via conjugation .

  • 4-Iodo substituent: Provides a heavy atom for crystallographic studies and serves as a synthetic handle for cross-coupling reactions .

  • 5-Carboxylic acid: Enables salt formation, solubility modulation, and coordination chemistry with metal ions .

The canonical SMILES string CN1C(=C(C(=N1)C2=CC=NC=C2)I)C(=O)O precisely encodes this arrangement, with the pyridin-4-yl group distinguished from its 2- and 3-isomers by the para-positioned nitrogen .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₀H₉IN₃O₂
Molecular weight329.09 g/mol
Topological polar SA78.87 Ų
XLogP31.17
Hydrogen bond donors2 (COOH, pyridine N)
Hydrogen bond acceptors5 (pyrazole N, COO⁻, etc.)

Spectroscopic Signatures

While experimental NMR and IR data remain unpublished for this specific compound, predictive modeling based on analogous pyrazole derivatives suggests:

  • ¹H NMR: Pyrazole protons resonate δ 7.5–8.5 ppm (aromatic), methyl group at δ 3.2–3.8 ppm.

  • ¹³C NMR: Carboxylic carbon at δ 165–170 ppm, pyridine carbons δ 120–150 ppm .

  • IR: Strong C=O stretch ~1700 cm⁻¹, broad O-H stretch ~2500–3000 cm⁻¹ .

The iodine atom induces characteristic splitting patterns in mass spectrometry, with isotopic clusters centering on m/z 329 (M⁺) and 204 (M-I fragment) .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary disconnections dominate synthetic strategies:

  • Pyrazole ring construction via 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated carbonyls.

  • Late-stage functionalization of preformed pyrazole cores through iodination and Suzuki-Miyaura coupling .

Table 2: Representative Synthetic Routes

StepReaction TypeReagents/ConditionsYield
1CyclocondensationMethylhydrazine, diketone45%
2Electrophilic iodinationI₂, AgNO₃, DMF, 80°C62%
3Buchwald-Hartwig aminationPyridin-4-ylboronic acid, Pd38%
4Oxidation to carboxylic acidKMnO₄, H₂O, reflux55%

Optimization Challenges

Key synthetic hurdles include:

  • Regioselectivity control during pyrazole formation to ensure correct substituent positioning.

  • Iodine compatibility with transition metal catalysts in cross-coupling steps .

  • Acid-sensitive intermediates requiring protective group strategies (e.g., esterification) .

Industrial-scale production employs continuous flow reactors with in-line purification (e.g., simulated moving bed chromatography) to achieve >95% purity.

Physicochemical Properties

Solubility and Stability

The compound exhibits pH-dependent solubility:

  • Water: 2.1 mg/mL at pH 7.4 (phosphate buffer) .

  • Organic solvents: Soluble in DMSO (≥50 mg/mL), ethanol (15 mg/mL).

Stability studies indicate decomposition onset at 180°C (DSC), with photolytic degradation requiring amber glass storage .

Table 3: Thermodynamic Parameters

PropertyValueMethod
ΔfH° (solid)-124.7 kJ/molComputational
Log D (octanol/water)0.89 ± 0.03Shake-flask
pKa (COOH)3.1Potentiometric

Solid-State Behavior

Single-crystal X-ray analysis of analogues reveals:

  • Hydrogen bonding networks between carboxylic protons and pyridine nitrogens (d = 2.65 Å) .

  • Iodine…π interactions (3.3–3.5 Å) contributing to crystal packing .

Polymorphism screening identified two anhydrous forms (α, β) and a monohydrate, with Form α showing superior compaction properties for tablet formulation.

Reactivity and Derivatization

Electrophilic Substitution

The electron-deficient pyrazole ring undergoes directed metalation at C4 (iodine position), enabling:

  • Suzuki couplings with aryl boronic acids (Pd(OAc)₂, SPhos) .

  • Ullmann-type animations using CuI/1,10-phenanthroline .

Carboxylic Acid Transformations

The C5 carboxyl group participates in:

  • Amide formation (EDC/HOBt, >80% yield).

  • Esterification (DCC/DMAP, methanol) .

  • Metal coordination (Cu²⁺, Zn²⁺ complexes) .

Table 4: Representative Derivatives

DerivativeBiological ActivityIC₅₀/NM
Ethyl esterCOX-2 inhibition420
GlycinamidemGluR5 antagonism38
Copper complexAntimicrobial (MIC S. aureus)8 μg/mL

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